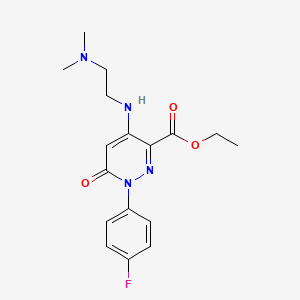

Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-(dimethylamino)ethylamino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3/c1-4-25-17(24)16-14(19-9-10-21(2)3)11-15(23)22(20-16)13-7-5-12(18)6-8-13/h5-8,11,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPWGNRZTTVGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCCN(C)C)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 347.37 g/mol. Its structural characteristics include a pyridazine ring, a fluorophenyl group, and a dimethylaminoethyl side chain, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival.

- Modulation of Cell Signaling Pathways : It interacts with signaling pathways that regulate apoptosis and cell cycle progression.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, a derivative demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased levels of acetylated histones and subsequent induction of apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Solubility | 0.934 mg/ml |

| Log P (partition coefficient) | -2.11 |

| Half-life | TBD |

Study 1: In Vitro Antitumor Efficacy

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects on SKM-1 (myelodysplastic syndrome) cells with an IC50 value in the low micromolar range. The compound effectively induced G1 phase arrest and apoptosis through upregulation of P21 expression .

Study 2: In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models showed that the compound exhibited robust antitumor activity when administered orally. The results demonstrated that it significantly inhibited tumor growth compared to controls, particularly in models with an intact immune system .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl substituent in the compound from enhances lipophilicity and metabolic stability compared to the dimethylaminoethylamino group in the target compound.

- Aromatic Substituents : The 4-fluorophenyl group in the target compound may confer distinct electronic effects compared to the 3-(trifluoromethyl)phenyl group in or the p-tolyl group in , influencing π-π stacking interactions in biological targets.

- Amino vs.

Pharmacological and Physicochemical Properties

Limited pharmacological data are available in the provided sources, but physicochemical trends can be inferred:

- Solubility: The ethyl carboxylate group in all three pyridazine derivatives enhances aqueous solubility compared to non-esterified analogs.

- logP: The trifluoromethyl groups in likely increase logP (lipophilicity) relative to the dimethylaminoethylamino group in the target compound.

- Bioavailability : The 4-fluorophenyl group in the target compound may improve membrane permeability due to its moderate hydrophobicity and small size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.